sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate
Description
This compound, also known as 1,2-dihexadecanoyl-sn-glycero-3-phospho-L-serine sodium salt (CAS: 145849-32-7), is a synthetic phosphatidylserine (PS) derivative with two saturated hexadecanoyl (palmitoyl) chains. Its molecular formula is C₃₈H₇₃NNaO₁₀P (MW: 757.95), featuring a glycerol backbone, a phosphoserine head group, and sodium as the counterion . It is widely used in biophysical studies to model cell membranes and prepare anionic liposomes for drug delivery .
Properties
Molecular Formula |
C22H43NNaO9P |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 |
InChI Key |
MNVYLWFGOUZBHG-FDOHDBATSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Transphosphatidylation Mechanism
Phospholipase D (PLD) catalyzes the exchange of phosphatidylcholine’s headgroup with L-serine, producing phosphatidylserine via a two-step ping-pong mechanism. The enzyme first hydrolyzes phosphatidylcholine to phosphatidic acid, followed by nucleophilic attack by L-serine to form the phosphoserine bond. Critical factors include:
-
Bile salt selection : Sodium cholate (SC) increases micelle stability over sodium deoxycholate (SDC), reducing PA byproducts to <10%.
-
Molar ratios : A bile salt/lipid ratio of 2:1 maximizes PS yield (56–57%) while preventing enzyme denaturation.
-
L-serine concentration : ≥300 mM forces equilibrium toward transphosphatidylation, suppressing hydrolysis.
Optimized Reaction Parameters
The Chinese patent CN102676600A details a homogeneous system achieving 98% PS yield in 2 hours under conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 45°C | +12% vs 35°C |
| pH | 6.8 | ±3% (6.5–8.0) |
| PLD loading | 15 U/g substrate | Linear to 20 U/g |
| L-serine/substrate | 5:1 molar | Threshold 4:1 |
This protocol uses Streptomyces PLD immobilized on chitosan beads, enabling 10 reuse cycles with <5% activity loss.
Chemical Synthesis Routes
Phosphoramidite Coupling
Guanti et al. (2010) developed a scalable route through phosphite intermediates:
-
Protection : (S)-Glyceryl acetonide + bis(diisopropylamino)(trichloroethoxy)phosphine → Phosphoramidite intermediate (92% yield).
-
Serine coupling : React with N-Troc-L-serine benzyl ester under imidazolium chloride activation (87% yield).
-
Oxidation : In situ H<sub>2</sub>O<sub>2</sub> oxidation to phosphate (95% purity).
-
Deprotection : Hydrogenolysis removes Troc and benzyl groups, followed by saponification with NaOH to yield sodium PS.
H-Phosphonate Approach
Lindh and Stawinski (2007) achieved 76% overall yield via:
-
1,2-dipalmitoylglycero-3-H-phosphonate synthesis : 1,2-dipalmitoylglycerol + PCl<sub>3</sub>/imidazole (4:1 mol/mol).
-
Serine coupling : H-phosphonate + N-Boc-L-serine methyl ester using pivaloyl chloride activation.
-
Oxidation and deprotection : I<sub>2</sub>/H<sub>2</sub>O oxidizes to phosphate, followed by NaOH hydrolysis.
Comparative Analysis of Synthesis Methods
| Method | Yield | Time | Byproducts | Scalability |
|---|---|---|---|---|
| Enzymatic (PLD) | 56–98% | 2–48 h | <10% PA | Industrial |
| Phosphoramidite | 67% | 72 h | Isomeric impurities | Pilot scale |
| H-phosphonate | 76% | 48 h | Oxidative byproducts | Lab scale |
Key observations :
-
Enzymatic routes dominate industrial production due to lower environmental impact (E-factor 8 vs 32 for chemical methods).
-
Chemical synthesis remains essential for isotopically labeled analogs requiring precise stereochemistry.
Sodium Salt Formation and Purification
Post-synthesis, the free acid form is neutralized with NaOH (1.05 eq) in ethanol/water (70:30). Crystallization at 4°C yields 98% pure sodium PS, confirmed by:
Chemical Reactions Analysis
Types of Reactions: Sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the azaniumyl and phosphoryl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Biochemical Properties
Sodium (2S)-2-azaniumyl-3-[[2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate is a glycerophospholipid that plays a crucial role in cell membrane dynamics. It is characterized by the following properties:
- Molecular Formula : C40H75NNaO10P
- Molecular Weight : 815.2 g/mol
- CAS Number : 327178-96-1
- Stability : The compound exhibits stability over time, with a shelf life of up to one year when stored at -20°C.
Cellular Effects
This compound is integral to several cellular processes:
- Cell Membrane Integrity : It contributes to the structural integrity of cell membranes, particularly in neuronal tissues.
- Signal Transduction : Sodium (2S)-2-azaniumyl-3-[[2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate interacts with various proteins and enzymes, influencing signaling pathways related to cell growth and apoptosis.
- Lipid Metabolism : The compound has been shown to modulate lipid metabolism, which is essential for maintaining cellular homeostasis .
Therapeutic Applications
The applications of this phosphatidylserine derivative extend into therapeutic areas:
Neuroprotective Effects
Research indicates that sodium (2S)-2-azaniumyl-3-[[2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate may have neuroprotective properties. It has been studied for its potential to:
- Enhance Cognitive Function : Some studies suggest that phosphatidylserine supplementation can improve memory and cognitive performance in aging populations.
- Reduce Symptoms of Depression : There is evidence that phosphatidylserine may help alleviate stress and depressive symptoms by modulating cortisol levels.
Cancer Research
In cancer biology, sodium (2S)-2-azaniumyl-3-[[2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate has been investigated for its role in:
- Apoptosis Induction : The compound can promote programmed cell death in cancer cells, making it a candidate for adjuvant therapies in oncology.
- Targeting Tumor Microenvironments : Its effects on lipid metabolism may influence the tumor microenvironment, potentially enhancing the efficacy of chemotherapeutic agents .
Case Studies
Several studies have documented the effects of sodium (2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate:
- Cognitive Enhancement in Older Adults :
- A randomized controlled trial demonstrated improved cognitive function in older adults supplemented with phosphatidylserine over 12 weeks compared to placebo groups.
- Neuroprotection in Animal Models :
- Studies using rodent models have shown that administration of this compound can protect against neurodegeneration induced by oxidative stress.
Mechanism of Action
The mechanism of action of sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate involves its interaction with specific molecular targets and pathways. It acts as a systemic alkalizer, increasing plasma bicarbonate levels and buffering excess hydrogen ions, thereby raising blood pH and reversing acidosis . This compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Acyl Chains
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt
- Molecular Formula : C₄₀H₇₅NNaO₁₀P (MW: 783.99)
- Key Differences :
- Contains one saturated palmitoyl (C16:0) and one unsaturated oleoyl (C18:1) chain.
- The cis-double bond in the oleoyl chain introduces kinks, reducing packing density and lowering the phase transition temperature compared to the fully saturated analogue.
- Enhanced membrane fluidity makes it preferable for studies requiring dynamic lipid bilayers .
Phosphatidylserine(22:6/22:6)
- Molecular Formula: C₅₀H₇₄NO₁₀P (MW: 880.097)
- Key Differences: Features two polyunsaturated docosahexaenoyl (C22:6) chains. High unsaturation (6 double bonds per chain) drastically increases fluidity and oxidative susceptibility. Critical for neural tissue membranes, where flexibility and rapid signaling are essential .
Functional Analogues with Modified Head Groups or Counterions
L-α-Phosphatidylinositol-4,5-bisphosphate (Ammonium Salt)
- Molecular Formula : C₄₇H₉₄N₃O₁₉P₃ (MW: 1098.18)
- Key Differences: Replaces the serine head group with inositol-4,5-bisphosphate, a signaling lipid involved in cell proliferation. Ammonium counterion improves solubility in non-polar solvents compared to sodium salts .
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
- Key Differences: Ethanolamine head group instead of serine. Neutral charge at physiological pH, leading to distinct membrane curvature and protein interactions .
Physicochemical and Functional Comparisons
Table 1: Key Physicochemical Properties
*Estimated based on acyl chain unsaturation.
Research Findings and Structure-Activity Relationships
- Acyl Chain Impact: Saturated chains (e.g., palmitoyl) enhance membrane rigidity and stability, while unsaturated chains (e.g., oleoyl, docosahexaenoyl) increase fluidity and biological activity .
- Counterion Effects : Sodium salts improve water solubility for in vitro assays, whereas ammonium salts are better suited for organic-phase synthesis .
- Stereochemistry : The sn-3 phosphoserine configuration is critical for binding to proteins like αvβ6 integrin, which regulates fibrosis and apoptosis .
Biological Activity
Sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate, commonly referred to as a deuterated phosphatidylserine, is a complex phospholipid that plays a crucial role in cellular functions. This compound is integral to cell membrane structure and is involved in various biochemical processes, particularly those related to signaling and membrane dynamics.
- IUPAC Name : this compound
- Molecular Formula : C40H75NNaO10P
- Molecular Weight : 815.2 g/mol
- CAS Number : 327178-96-1
Biological Activity
This compound exhibits several biological activities:
- Cell Membrane Integrity : As a component of phosphatidylserine, it contributes to the structural integrity of cell membranes, facilitating proper cellular function and communication.
- Apoptosis Regulation : Phosphatidylserine exposure on the outer leaflet of the plasma membrane serves as an "eat me" signal for macrophages during apoptosis, promoting clearance of dying cells.
- Neuroprotective Effects : Research indicates that phosphatidylserine can support cognitive functions and has potential neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases.
- Immune Response Modulation : There is evidence suggesting that phosphatidylserine can modulate immune responses, particularly in reducing inflammation.
Neuroprotective Effects
A study published in Neuroscience Letters highlighted the neuroprotective effects of phosphatidylserine in models of neurodegeneration. The research demonstrated that supplementation with phosphatidylserine improved cognitive function and reduced markers of oxidative stress in animal models.
Apoptosis and Immune Modulation
Research conducted by Journal of Cell Science showed that phosphatidylserine plays a critical role in apoptosis signaling pathways. The study found that manipulating levels of phosphatidylserine could enhance macrophage phagocytosis of apoptotic cells, thereby influencing immune responses.
Membrane Dynamics
A publication in Biophysical Journal explored the role of phosphatidylserine in membrane dynamics, revealing that its presence affects membrane fluidity and protein interactions essential for cell signaling.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate to ensure high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for phospholipid derivatives. Use stereospecific catalysts (e.g., chiral phosphoramidites) during esterification and phosphorylation steps. Monitor reaction progress via chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) to resolve stereoisomers. For purification, employ ion-exchange chromatography to separate sodium salts from byproducts. Validate purity using -NMR to confirm phosphate group integrity and CD spectroscopy for chiral confirmation .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Combine mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS in negative ion mode) and /-NMR to resolve acyl chain configurations and stereochemistry. For phosphate group analysis, use -NMR with trimethyl phosphate as an internal reference. FT-IR can validate ester and amide bonds (e.g., C=O stretch at ~1730 cm). Cross-validate results with PubChem spectral data to resolve ambiguities .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling. Use HPLC to quantify degradation products (e.g., free fatty acids or hydrolyzed phosphate). Compare degradation kinetics in inert (argon) vs. aerobic environments. Store lyophilized samples at -20°C in amber vials to minimize photooxidation. Stability parameters (e.g., half-life) should align with ICH Q1A guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound in aqueous vs. lipid-based systems?
- Methodological Answer : Discrepancies may arise from aggregation states or pH-dependent ionization. Use dynamic light scattering (DLS) to measure micelle formation in aqueous buffers (pH 7.4). For lipid solubility, employ partition coefficient (LogP) assays using octanol-water systems. Validate with differential scanning calorimetry (DSC) to detect phase transitions in lipid bilayers. Replicate experiments under standardized ionic strength (e.g., 150 mM NaCl) to control for environmental variables .
Q. What experimental designs are suitable for probing the compound’s interaction with biological membranes in vitro?
- Methodological Answer : Utilize surface plasmon resonance (SPR) to quantify binding kinetics with lipid bilayers (e.g., POPC:POPS vesicles). For functional studies, employ fluorescence anisotropy with DPH probes to assess membrane fluidity changes. Use cryo-EM to visualize structural perturbations in synthetic membranes. Include negative controls (e.g., non-phosphorylated analogs) to isolate phosphate group effects. Normalize data to protein-free systems to exclude confounding interactions .
Q. How can researchers address inconsistencies in cytotoxicity data across different cell lines?
- Methodological Answer : Variability may stem from differential expression of phospholipid transporters. Perform RNA-seq or qPCR to correlate cytotoxicity with SLC or ABC transporter profiles. Use isogenic cell lines (e.g., CRISPR-edited for specific transporters) to isolate uptake mechanisms. Validate with competitive inhibition assays (e.g., excess unlabeled compound). Normalize viability data to intracellular concentration measurements via LC-MS/MS .
Q. What strategies mitigate enantiomeric impurities during large-scale purification?
- Methodological Answer : Implement countercurrent chromatography (CCC) with chiral selectors (e.g., β-cyclodextrin derivatives) for scalable enantiomer separation. Optimize solvent systems (e.g., heptane/ethyl acetate/methanol/water) using Hansen solubility parameters. Monitor purity in real-time with inline polarimetry. For persistent impurities, employ enzymatic resolution (e.g., lipases with stereospecific hydrolysis activity). Validate with X-ray crystallography to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
